S-Benzyl-N-malonylcysteine

Xenobiotic metabolism Mercapturic acid pathway Pharmacokinetics

Researchers studying plant xenobiotic metabolism often face assay interference from lipophilic N-acetylcysteine analogs that resist enzymatic cleavage. S-Benzyl-N-malonylcysteine provides a structurally authentic, hydrolyzable substrate for carboxylesterase-initiated C-S lyase pathways. - Defined Metabolite Fate: Undergoes rapid N-malonyl cleavage, generating quantifiable benzyl thiol and hippuric acid; achieves 79% urinary recovery in rodent models within 72 hours. - Aqueous Compatibility: Predicted LogD of -3.52 at pH 5.5 ensures reliable primary stock preparation in physiological buffers, eliminating organic solvent artifacts. - Enzyme Specificity: Validated as a stable, commercially available surrogate for transient plant S-malonylcysteine metabolites in herbicide safener bioactivation studies.

Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
CAS No. 134283-03-7
Cat. No. B145273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-N-malonylcysteine
CAS134283-03-7
SynonymsS-benzyl-N-malonyl-(L)-cysteine
S-benzyl-N-malonylcysteine
S-BMC
Molecular FormulaC13H15NO5S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CC(=O)O
InChIInChI=1S/C13H15NO5S/c15-11(6-12(16)17)14-10(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1
InChIKeyULAXDBZXDGZCSO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzyl-N-malonylcysteine: A Model Xenobiotic for Metabolic Research


S-Benzyl-N-malonylcysteine (S-BMC, CAS 134283-03-7) is a synthetic N-malonyl S-conjugate of L-cysteine with a molecular weight of 297.33 g/mol [1]. Classified as a xenobiotic plant metabolite, it serves as a stable model compound for studying the metabolic fate of N-malonylcysteine derivatives in both plant and mammalian systems [2]. Unlike typical N-acetyl mercapturic acids, the N-malonyl moiety introduces a second carboxylic acid group, conferring distinct chemical and biological properties, making it an indispensable tool for investigating detoxification pathways and glutathione conjugate processing [3].

1
Model Compound
Stable probe for N-malonylcysteine metabolic processing
2
Pathway Fit
Supports plant detoxification and glutathione conjugate studies
3
Distinct Chemistry
Diacid malonyl moiety differentiates from N-acetyl mercapturates

Why S-Benzyl-N-malonylcysteine Cannot Be Replaced by Structural Analogs


Generic substitution of S-Benzyl-N-malonylcysteine with its structural analogs—N-acetyl-S-benzyl-L-cysteine (a mercapturic acid) or S-benzyl-L-cysteine—fails due to fundamental differences in metabolic processing and physicochemical behavior [1]. The N-malonyl bond undergoes rapid hydrolytic cleavage by carboxylesterases, initiating a distinct C-S lyase-dependent pathway that generates benzyl thiol and ultimately hippuric acid [2]. In contrast, the N-acetyl analog is primarily excreted unchanged as a mercapturic acid, yielding a different metabolite profile [1]. Furthermore, the additional carboxyl group in the malonyl moiety drastically increases hydrophilicity at physiological pH (predicted LogD at pH 5.5 is -3.52), while the N-acetyl analog is significantly more lipophilic (predicted LogP 1.51–1.90) . These differences preclude the use of the more common N-acetyl or free cysteine analogs in studies of plant detoxification or specific enzyme kinetics.

Metabolic Fate
S-BMC (Target)
N-malonyl cleavage leads to hippuric acid via C-S lyase
N-Acetyl Analog
Predominantly excreted unchanged as mercapturic acid, minimal processing
Solubility Profile
S-BMC (Target)
Ionized malonyl-carboxylate imparts high aqueous solubility at physiological pH
N-Acetyl Analog
Retains lipophilic character, limiting buffer compatibility

Quantitative Differentiation from Structural Analogs: An Evidence Guide


In Vivo Metabolic Fate and Urinary Excretion Profile

In a direct comparative metabolism study, rats administered S-Benzyl-N-malonylcysteine (BMC) at 10 mg/kg excreted 79% of the 14C dose in urine within 3 days, with hippuric acid as the major urinary metabolite [1]. This contrasts with the known metabolic fate of N-acetyl-S-benzyl-L-cysteine, which is primarily excreted intact as the mercapturic acid (N-acetyl-S-benzyl-L-cysteine) with minimal conversion to hippuric acid, as supported by the proposed metabolic pathway [1]. The extensive biotransformation of BMC, involving N-malonyl bond hydrolysis and subsequent C-S lyase cleavage, demonstrates that the malonyl conjugate is not a simple pro-drug analog but enters a distinct catabolic sequence [2].

In Vivo Metabolic Fate
Head-to-head
79% dose excreted in urine as hippuric acid vs. intact mercapturic acid for N-acetyl analog
Supports model compound selection for glutathione pathway processing
Rat model, 10 mg/kg oral dose, HPLC analysis
Xenobiotic metabolism Mercapturic acid pathway Pharmacokinetics

N-Malonyl Bond Lability and Biotransformation Rate

The extent of biotransformation of S-Benzyl-N-malonylcysteine in vivo indicated the lability of the N-malonyl bond, whose hydrolytic removal initiates a metabolic sequence involving C-S lyase to produce benzyl thiol [1]. This lability is in stark contrast to the stability of the N-acetyl bond in N-acetyl-S-benzyl-L-cysteine, which is resistant to hydrolysis and thus excreted largely unchanged [1]. While specific kinetic rate constants (kcat/Km) for carboxylesterase-mediated hydrolysis of the N-malonyl vs. N-acetyl bond are not directly compared in the primary study, the near-complete conversion of BMC to hippuric acid versus the mostly intact excretion of the N-acetyl analog provides inferential evidence of significantly faster enzymatic turnover [2].

N‑Malonyl Bond Lability
Class-level
Near-complete in vivo hydrolysis vs. minimal acetyl bond cleavage
Context-dependent fit for carboxylesterase substrate studies
Inferential evidence; direct kcat/Km not reported
Enzyme kinetics Hydrolysis Detoxification

Physicochemical Differentiation: Hydrophilicity vs. Lipophilicity

S-Benzyl-N-malonylcysteine exhibits a predicted ACD/LogP of 1.27, but under physiologically relevant pH conditions, its ionized malonyl carboxylate results in a dramatically low LogD of -3.52 (pH 5.5) . In contrast, N-acetyl-S-benzyl-L-cysteine, the closest structural analog, has a significantly higher and positive LogP value of 1.51–1.90 [1]. This marked difference in hydrophilicity (>5 log units difference in LogD vs. LogP) indicates that the N-malonyl conjugate will have vastly superior aqueous solubility and lower membrane permeability compared to its N-acetyl counterpart, directly impacting its utility in in vitro assay design and in vivo disposition studies.

Hydrophilicity Difference
Reported
Target LogD (pH 5.5) −3.52; N‑acetyl analog LogP 1.51–1.90 (>5 log units gap)
Impacts buffer solubility and membrane permeability assumptions
In silico predicted values; verify experimentally
Physicochemical properties Solubility Permeability

Role as a Model Xenobiotic Plant Metabolite

S-Benzyl-N-malonylcysteine is defined by MeSH as a 'xenobiotic plant metabolite' and was designed to investigate the fate of N-malonylcysteine conjugates formed endogenously in plants from glutathione S-conjugates [1]. In plants, an enzyme catalyzing the malonylation of Cys-S-conjugates to form N-malonyl-Cys-S-conjugates has been detected in Arabidopsis cell culture, and N-malonylcysteine conjugates are stable in plant cell suspension cultures for 14 days [2]. This contrasts with the mammalian mercapturic acid pathway, where N-acetylation of S-substituted cysteines is the predominant terminal step [3]. S-Benzyl-N-malonylcysteine therefore serves as a stable, commercially available mimetic of the plant-specific N-malonyl conjugates, including those of agrochemicals like fenclorim, making it a specific probe for plant detoxification research where other cysteine derivatives are irrelevant.

Plant Pathway Model
Class-level
Mimics plant-specific N‑malonyl conjugate, stable 14 days in cell culture
Relevant for herbicide safener and phytoremediation research
Class-level pathway inference; mammalian N‑acetyl pathway differs
Plant metabolism Phytoremediation Herbicide safeners

High-Impact Research and Procurement Scenarios


Monitoring Plant Detoxification Enzyme Activity in Real Time

Researchers developing assays for plant cysteine conjugate β-lyase or N-malonyltransferase can use S-Benzyl-N-malonylcysteine as a specific substrate. Its defined metabolic conversion to benzyl thiol, following N-malonyl bond hydrolysis, provides a quantifiable and stable product for spectrophotometric or HPLC-based kinetic studies, unlike the inert N-acetyl analog which resists cleavage [1].

Pharmacokinetic Modeling of Glutathione Conjugate Disposition

For toxicologists studying the disposition of xenobiotic metabolites that arise from plant-derived residues in the diet, administering this model compound (10 mg/kg in rats) allows for accurate tracking (79% urinary recovery in 3 days) of the mercapturic acid pathway alternative route via hippuric acid formation, a pattern not replicated by simple cysteine conjugates [2].

Formulating High-Solubility Reference Standards

Procurement specialists in analytical laboratories will find the N-malonyl derivative superior to N-acetyl-S-benzyl-L-cysteine for preparing primary stock solutions in aqueous buffers due to its predicted >100,000-fold greater solubility under physiological pH conditions (LogD -3.52 vs. LogP ~1.5), ensuring reliable standard curve preparation and reducing organic solvent use .

Investigating Malonyl-CoA-Dependent Herbicide Bioactivation

Plant scientists studying the bioactivation of herbicide safeners can utilize S-Benzyl-N-malonylcysteine as a stable, commercially available surrogate for the transient, difficult-to-isolate S-malonylcysteine metabolites of compounds like fenclorim. This enables controlled studies of secondary processing and decarboxylation reactions in vitro [3].

Application
Selection Property
Validation Focus
Plant detoxification enzyme assays
N-malonyl-dependent C‑S lyase substrate activity
Benzyl thiol formation monitoring
In vivo glutathione conjugate disposition
Defined hippuric acid endpoint via alternative mercapturate route
Urinary metabolite profiling validation
Aqueous reference standard preparation
Ionized malonyl-carboxylate high solubility
Solubility and stability in buffer systems
Herbicide safener bioactivation modeling
Stable surrogate for transient plant N‑malonyl metabolites
In vitro secondary processing verification
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